BM-1074

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

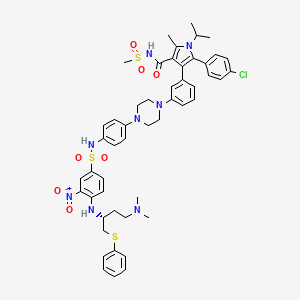

5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H57ClN8O7S3/c1-34(2)58-35(3)47(50(60)54-68(6,63)64)48(49(58)36-15-17-38(51)18-16-36)37-11-10-12-42(31-37)57-29-27-56(28-30-57)41-21-19-39(20-22-41)53-69(65,66)44-23-24-45(46(32-44)59(61)62)52-40(25-26-55(4)5)33-67-43-13-8-7-9-14-43/h7-24,31-32,34,40,52-53H,25-30,33H2,1-6H3,(H,54,60)/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISBATIMZJHKJK-RRHRGVEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN(C)C)CSC7=CC=CC=C7)[N+](=O)[O-])C(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN(C)C)CSC7=CC=CC=C7)[N+](=O)[O-])C(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H57ClN8O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1013.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BM-1074: A Technical Guide to a Potent Dual Bcl-2/Bcl-xL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BM-1074, a highly potent small-molecule inhibitor targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL. Overexpression of these proteins is a key mechanism of resistance to cancer therapies, making them critical targets in oncology drug development.[1] This document details the biochemical and cellular activity of this compound, provides comprehensive experimental protocols for its evaluation, and illustrates key biological pathways and experimental workflows.

Core Concepts: The Role of Bcl-2 and Bcl-xL in Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which would otherwise trigger caspase activation and programmed cell death.[1] In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to treatment.[1] this compound functions by binding to the BH3-binding groove of both Bcl-2 and Bcl-xL, preventing them from neutralizing pro-apoptotic proteins, thereby restoring the cell's ability to undergo apoptosis.

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory and anti-proliferative activities of this compound.

Table 1: Biochemical Inhibition of Bcl-2 and Bcl-xL by this compound

| Target Protein | Assay Type | Parameter | Value (nM) |

| Bcl-2 | TR-FRET | IC50 | 1.8[1] |

| Bcl-xL | Fluorescence Polarization | IC50 | 6.9[1] |

| Bcl-2 | Binding Affinity | Ki | < 1[1] |

| Bcl-xL | Binding Affinity | Ki | < 1[1] |

Table 2: Anti-proliferative Activity of this compound in Small-Cell Lung Cancer (SCLC) Cell Lines

| Cell Line | Assay Type | Parameter | Value (nM) |

| H146 | MTT Assay | IC50 | 1.3[1] |

| H1936 | MTT Assay | IC50 | 1[1] |

| H187 | MTT Assay | IC50 | 1.4[1] |

| H1417 | MTT Assay | IC50 | 2.3[1] |

Key Experimental Protocols

Detailed methodologies for the core assays used to characterize this compound are provided below. These protocols are based on established methods and are tailored for the evaluation of Bcl-2 family inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Bcl-2 Inhibition

This assay quantitatively measures the ability of a test compound to disrupt the interaction between Bcl-2 and a fluorescently labeled peptide ligand.

Materials:

-

His-tagged recombinant Bcl-2 protein

-

Biotinylated Bcl-2 peptide ligand

-

Anti-His Terbium-Labeled Donor

-

Dye-labeled Streptavidin Acceptor

-

TR-FRET Assay Buffer

-

Test compound (this compound)

-

White, non-binding, low-volume 384-well microtiter plates

Procedure:

-

Prepare serial dilutions of the test compound in TR-FRET Assay Buffer.

-

Add diluted Anti-His Terbium-Labeled Donor and Dye-labeled Streptavidin Acceptor to the wells of the microtiter plate.

-

Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no Bcl-2 protein) controls.

-

Add the biotinylated Bcl-2 peptide ligand to all wells except the negative control.

-

Initiate the reaction by adding the His-tagged Bcl-2 protein to all wells.

-

Incubate the plate at room temperature for 2-3 hours, protected from light.

-

Read the fluorescence intensity using a TR-FRET capable microplate reader, with excitation at approximately 340 nm and sequential emission measurements at ~620 nm (donor) and ~665 nm (acceptor).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition and IC50 values.[2][3]

Fluorescence Polarization (FP) Assay for Bcl-xL Inhibition

This competitive binding assay measures the displacement of a fluorescently labeled peptide from Bcl-xL by a test compound.

Materials:

-

Recombinant Bcl-xL protein

-

Fluorescein-labeled Bak or Bad BH3 peptide (tracer)

-

FP Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.1% BSA, 5 mM DTT, pH 8.0)

-

Test compound (this compound)

-

Black, non-binding 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in FP Assay Buffer.

-

In the wells of the plate, combine the fluorescent peptide tracer and the recombinant Bcl-xL protein.

-

Add the test compound dilutions to the wells. Include controls for free tracer (no protein) and bound tracer (no inhibitor).

-

Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 30 minutes to 2 hours).

-

Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

Calculate the change in millipolarization (mP) units to determine the percent inhibition and IC50 values.[4][5]

MTT Cell Viability Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

-

SCLC cell lines (e.g., H146)

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis of Apoptosis Markers

This technique is used to detect the induction of apoptosis in tumor tissues from in vivo studies by measuring the levels of cleaved PARP and cleaved caspase-3.

Materials:

-

Tumor tissue lysates from H146 xenograft models treated with this compound

-

Protein lysis buffer and protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Homogenize tumor tissues and extract total protein using lysis buffer.

-

Determine protein concentration using a standard protein assay (e.g., BCA).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and perform densitometry to quantify the protein levels relative to the loading control.

Visualizations: Pathways and Workflows

Bcl-2 Family Signaling Pathway and Inhibition by this compound

Caption: Mechanism of this compound action on the Bcl-2 signaling pathway.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for the in vitro characterization of this compound.

In Vivo H146 Xenograft Model Experimental Design

Caption: Experimental design for the in vivo evaluation of this compound.

Conclusion

This compound is a potent dual inhibitor of Bcl-2 and Bcl-xL with low nanomolar efficacy in both biochemical and cellular assays.[1] In vivo studies have demonstrated its ability to induce tumor regression in small-cell lung cancer xenograft models at well-tolerated doses.[1] The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery who are interested in the therapeutic potential of targeting the Bcl-2 family of proteins. The potent activity and demonstrated in vivo efficacy of this compound underscore its significance as a valuable tool for further preclinical investigation and as a promising scaffold for the development of novel anti-cancer therapeutics.

References

- 1. This compound is a Potent and Specific Bcl-2/Bcl-xL Inhibitor | MedChemExpress [medchemexpress.eu]

- 2. Hybrid In Silico and TR-FRET-Guided Discovery of Novel BCL-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

BM-1074: A Deep Dive into Its Role in the Apoptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of BM-1074, a potent small-molecule inhibitor, in the induction of apoptosis. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways, this document serves as a comprehensive resource for professionals in the field of cancer research and drug development.

Core Mechanism of Action: Inhibition of Bcl-2 and Bcl-xL

This compound is a highly potent and specific inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2] These proteins are key regulators of the intrinsic apoptosis pathway and are often overexpressed in various cancer cells, contributing to their survival and resistance to therapy. Bcl-2 and Bcl-xL are localized to the outer mitochondrial membrane where they prevent apoptosis by sequestering pro-apoptotic proteins, thereby inhibiting the release of mitochondrial contents like cytochrome c that are essential for caspase activation and programmed cell death.[1]

This compound exerts its pro-apoptotic effect by binding with high affinity to the BH3-binding groove of both Bcl-2 and Bcl-xL, preventing them from neutralizing pro-apoptotic proteins such as BIM, BID, and BAD. This disruption of the Bcl-2/pro-apoptotic protein interaction liberates the pro-apoptotic effectors BAX and BAK, leading to their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane (MOMP). The release of cytochrome c from the mitochondria into the cytosol initiates the caspase cascade, culminating in the execution of apoptosis.

Notably, current research indicates that this compound's primary mechanism of action is focused on the inhibition of the Bcl-2 family of proteins. There is no substantial evidence to suggest that this compound also functions as a Smac mimetic or an inhibitor of apoptosis proteins (IAP) antagonist.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key data for easy comparison.

| Target Protein | Binding Affinity (Ki) | Reference |

| Bcl-2 | < 1 nM | [1] |

| Bcl-xL | < 1 nM | [1] |

| Assay | IC50 | Reference |

| Bcl-2 Inhibition | 1.8 nM | [2] |

| Bcl-xL Inhibition | 6.9 nM | [2] |

| Cell Line | Antiproliferative Activity (IC50) | Reference |

| H146 (Small-Cell Lung Cancer) | 1.3 nM | [2] |

| H1936 (Small-Cell Lung Cancer) | 1.0 nM | |

| H187 (Small-Cell Lung Cancer) | 1.4 nM | |

| H1417 (Small-Cell Lung Cancer) | 2.3 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.

In Vitro Bcl-2/Bcl-xL Binding Assay (Fluorescence Polarization)

This assay quantifies the binding affinity of this compound to Bcl-2 and Bcl-xL.

-

Principle: A fluorescently labeled BH3 peptide that binds to Bcl-2/Bcl-xL will emit highly polarized light due to its slow tumbling in the bound state. Unlabeled this compound competes for binding, displacing the fluorescent peptide and causing a decrease in fluorescence polarization.

-

Reagents:

-

Recombinant human Bcl-2 and Bcl-xL proteins

-

Fluorescein-labeled BIM BH3 peptide (fluorescent tracer)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)

-

This compound dilutions

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well black plate, add the fluorescent tracer and the respective protein (Bcl-2 or Bcl-xL) to each well.

-

Add the this compound dilutions to the wells. Include wells with only the tracer and protein (maximum polarization) and wells with only the tracer (minimum polarization).

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate Ki values from the IC50 values obtained from the competition binding curves.

-

Cell Viability Assay (MTT Assay)

This assay determines the antiproliferative activity of this compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Reagents:

-

H146, H1936, H187, or H1417 cells

-

Complete cell culture medium

-

This compound dilutions

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

-

Western Blot for Apoptosis Markers (Cleaved PARP and Caspase-3)

This method detects the cleavage of PARP and caspase-3, which are hallmarks of apoptosis.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the full-length and cleaved forms of PARP and caspase-3.

-

Reagents:

-

H146 tumor tissue lysates from the xenograft study

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-cleaved PARP, Rabbit anti-cleaved caspase-3, and a loading control antibody (e.g., anti-β-actin).

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Homogenize tumor tissues in lysis buffer and quantify protein concentration.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

In Vivo H146 Xenograft Study

This study evaluates the anti-tumor activity of this compound in a mouse model.

-

Principle: Human small-cell lung cancer cells (H146) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored.

-

Animals and Cells:

-

Severe combined immunodeficient (SCID) mice

-

NCI-H146 human small-cell lung cancer cells

-

-

Procedure:

-

Inject H146 cells subcutaneously into the flank of SCID mice.

-

Allow tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound intravenously (i.v.) at a dose of 15 mg/kg, 5 days a week for 2 weeks.[2] The control group receives the vehicle.

-

Measure tumor volume and mouse body weight regularly throughout the study.

-

At the end of the study, or at specified time points (e.g., 3 and 6 hours after the last dose), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows described in this guide.

Caption: this compound induced apoptosis signaling pathway.

Caption: Western blot workflow for apoptosis markers.

Caption: H146 xenograft experimental workflow.

References

BM-1074: A Potent Dual Inhibitor of Bcl-2 and Bcl-xL for Cancer Therapy

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of the Novel Apoptosis Inducer BM-1074

Introduction

In the landscape of oncology research, the quest for targeted therapies that can overcome resistance to conventional treatments is paramount. A key mechanism by which cancer cells evade therapeutic intervention is by dysregulating apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. Anti-apoptotic members of this family, such as Bcl-2 and Bcl-xL, are frequently overexpressed in a multitude of human cancers, sequestering pro-apoptotic proteins and thereby preventing cancer cell death. This makes them highly attractive targets for the development of novel anti-cancer agents.

This compound is a potent, small-molecule inhibitor that targets both Bcl-2 and Bcl-xL with high affinity.[1] Its development represents a significant advancement in the field of apoptosis-targeted therapy. By mimicking the action of pro-apoptotic BH3-only proteins, this compound competitively binds to the hydrophobic groove of Bcl-2 and Bcl-xL, liberating pro-apoptotic proteins and triggering the intrinsic apoptotic pathway. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound and its closely related analogues, intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Biological Activity of this compound

This compound and its analogues have demonstrated exceptional potency in both biochemical and cell-based assays. The inhibitory activity is characterized by low nanomolar IC50 and Ki values, indicating high-affinity binding to its targets and potent inhibition of cancer cell proliferation.

| Target/Cell Line | Parameter | Value (nM) | Reference |

| Bcl-2 | IC50 | 1.8 | [1] |

| Bcl-xL | IC50 | 6.9 | [1] |

| Bcl-2 | Ki | < 1 | [1] |

| Bcl-xL | Ki | < 1 | [1] |

| H146 (Small-Cell Lung Cancer) | IC50 | 1.3 | [1] |

| H1936 (Small-Cell Lung Cancer) | IC50 | 1.0 | [1] |

| H187 (Small-Cell Lung Cancer) | IC50 | 1.4 | [1] |

| H1417 (Small-Cell Lung Cancer) | IC50 | 2.3 | [1] |

Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway

This compound functions as a BH3 mimetic, directly targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL. These proteins normally sequester pro-apoptotic "effector" proteins like BAX and BAK, preventing them from oligomerizing at the mitochondrial outer membrane. By binding to the BH3-binding groove of Bcl-2 and Bcl-xL, this compound displaces effector proteins. The released BAX and BAK can then form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, culminating in the activation of executioner caspases, such as caspase-3, which cleave key cellular substrates like Poly (ADP-ribose) polymerase (PARP), ultimately leading to apoptotic cell death.[1]

Figure 1. Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Chemical Synthesis of this compound Analogue (Compound 14)

The synthesis of potent Bcl-2/Bcl-xL inhibitors of the 4,5-diphenyl-1H-pyrrole-3-carboxylic acid class, such as compound 14, which is a close analogue of this compound, is achieved through a multi-step process. The following protocol is adapted from the primary literature describing the synthesis of this chemical series.

Step 1: Synthesis of tert-butyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate

-

To a solution of benzoin (1 equivalent) and tert-butyl acetoacetate (1.2 equivalents) in acetic acid, add ammonium acetate (5 equivalents).

-

Heat the mixture to reflux for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired pyrrole intermediate.

Step 2: Hydrolysis to 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylic acid

-

Suspend the tert-butyl ester from Step 1 in a mixture of dioxane and 6 N hydrochloric acid.

-

Heat the suspension to reflux for 16 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Collect the resulting solid by filtration, wash with water, and dry to afford the carboxylic acid.

Step 3: Amide Coupling to form the final compound

-

To a solution of the carboxylic acid from Step 2 (1 equivalent) in dichloromethane, add oxalyl chloride (2 equivalents) and a catalytic amount of DMF.

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the acid chloride.

-

Dissolve the acid chloride in dichloromethane and add it to a solution of the appropriate substituted aniline or amine (1.2 equivalents) and triethylamine (3 equivalents) in dichloromethane at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1 N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

Fluorescence Polarization (FP) Binding Assay

This assay quantitatively measures the binding affinity of this compound to Bcl-2 and Bcl-xL proteins.

-

Reagents and Buffer:

-

Recombinant human Bcl-2 or Bcl-xL protein.

-

Fluorescein-labeled BH3 peptide probe (e.g., from the BAD protein).

-

Assay Buffer: e.g., 20 mM Bis-Tris (pH 7.0), 1 mM TCEP, 0.005% Tween-20.

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add a fixed concentration of Bcl-2 or Bcl-xL protein and the fluorescent BH3 peptide probe to each well.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader.

-

-

Data Analysis:

-

The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the cleavage of caspase-3 and PARP in cancer cells treated with this compound, confirming the induction of apoptosis.

-

Cell Treatment and Lysis:

-

Plate cancer cells (e.g., H146) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, PARP (recognizing both full-length and cleaved forms), and a loading control (e.g., β-actin or GAPDH) overnight at 4 °C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

The increase in the cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.

-

Figure 2. General workflow for the synthesis and evaluation of this compound.

Conclusion

This compound is a highly potent dual inhibitor of the key anti-apoptotic proteins Bcl-2 and Bcl-xL. Its discovery through structure-based design has yielded a compound with low nanomolar efficacy in inhibiting cancer cell growth and inducing apoptosis. The detailed protocols provided in this guide for its synthesis and biological characterization offer a framework for its further investigation and for the development of next-generation BH3 mimetics. The strong preclinical anti-tumor activity of this class of compounds underscores their potential as a promising therapeutic strategy for a range of human cancers that are dependent on Bcl-2 and Bcl-xL for survival.[1] Further research and clinical development are warranted to fully elucidate the therapeutic utility of this compound and its analogues.

References

Technical Guide: BM-1074 for In Vivo Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM-1074 is a potent, small-molecule inhibitor targeting the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1] Overexpression of these proteins is a key mechanism by which cancer cells evade apoptosis (programmed cell death), contributing to tumor progression and resistance to conventional therapies.[1] this compound is designed to restore the natural apoptotic process in cancer cells by binding to Bcl-2 and Bcl-xL with high affinity, thereby releasing pro-apoptotic proteins. Preclinical studies have demonstrated its significant anti-tumor activity in specific cancer models, highlighting its potential as a therapeutic agent. This document provides an in-depth technical guide on the mechanism of action, in vivo efficacy, and associated experimental protocols for this compound in cancer research.

Mechanism of Action

This compound functions as a BH3 mimetic, directly binding to the BH3-binding groove of Bcl-2 and Bcl-xL. This action competitively inhibits the interaction between these anti-apoptotic proteins and pro-apoptotic members of the Bcl-2 family, such as Bax and Bak. The liberation of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1]

Quantitative Data

The following tables summarize the in vitro binding affinities and cell growth inhibitory concentrations of this compound.

Table 1: Binding Affinity of this compound

| Target Protein | Binding Affinity (Ki) |

| Bcl-2 | <1 nM |

| Bcl-xL | <1 nM |

Table 2: In Vitro Anti-proliferative Activity of this compound in Small-Cell Lung Cancer (SCLC) Cell Lines

| Cell Line | IC50 (nM) |

| H146 | 1.3 |

| H1936 | 1.0 |

| H187 | 1.4 |

| H1417 | 2.3 |

Table 3: In Vivo Efficacy of this compound in H146 SCLC Xenograft Model

| Treatment Group | Dosing Regimen | Outcome |

| This compound | 15 mg/kg, i.v., 5 days/week for 2 weeks | Significant decrease in tumor size; induction of apoptosis. |

| Vehicle Control | - | - |

Experimental Protocols

H146 Small-Cell Lung Cancer Xenograft Model

This protocol describes the establishment and use of a subcutaneous xenograft model of the H146 SCLC cell line in immunodeficient mice to evaluate the in vivo efficacy of this compound.

Materials:

-

H146 SCLC cell line

-

Severe Combined Immunodeficient (SCID) mice, female, 4-6 weeks old

-

Matrigel (or similar basement membrane matrix)

-

RPMI-1640 medium with 10% fetal bovine serum

-

Sterile PBS, syringes, and needles

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture H146 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each SCID mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Treatment Initiation: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound intravenously (i.v.) at a dose of 15 mg/kg, five days a week for two consecutive weeks. The control group should receive a vehicle solution following the same schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the treatment period, sacrifice the mice and excise the tumors for further analysis.

Western Blot Analysis for Apoptosis Markers

This protocol is for the detection of cleaved PARP and cleaved caspase-3 in tumor tissue lysates from the xenograft study to confirm the induction of apoptosis by this compound.

Materials:

-

Excised tumor tissues

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-cleaved PARP, Rabbit anti-cleaved caspase-3, and a loading control antibody (e.g., anti-β-actin).

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Tissue Lysis: Homogenize the excised tumor tissues in ice-cold RIPA buffer. Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies against cleaved PARP and cleaved caspase-3 (typically at a 1:1000 dilution) overnight at 4°C.

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The presence of bands corresponding to cleaved PARP (~89 kDa) and cleaved caspase-3 (~17/19 kDa) indicates apoptosis.

Maximum Tolerated Dose (MTD) Study

This protocol outlines a general procedure to determine the MTD of this compound in mice.

Materials:

-

Healthy, non-tumor-bearing SCID mice, female, 4-6 weeks old

-

This compound formulated for intravenous administration

-

Vehicle solution

-

Animal balance

-

Syringes and needles

Procedure:

-

Group Allocation: Randomly assign mice to several dose groups (e.g., 5, 10, 15, 20 mg/kg) and a vehicle control group (n=3-5 mice per group).

-

Drug Administration: Administer this compound intravenously according to the proposed therapeutic schedule (e.g., daily, 5 days a week for 2 weeks).

-

Monitoring: Observe the mice daily for any signs of toxicity, including changes in weight, behavior, posture, and fur texture. Record body weights daily.

-

Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity, which is often characterized by no more than a 10-15% loss in body weight and the absence of other severe clinical signs of distress.

Conclusion

This compound is a potent dual inhibitor of Bcl-2 and Bcl-xL that demonstrates significant anti-tumor activity in preclinical models of small-cell lung cancer.[1] The provided data and protocols offer a comprehensive guide for the in vivo evaluation of this compound, forming a basis for further investigation into its therapeutic potential. The induction of apoptosis, as evidenced by the cleavage of PARP and caspase-3 in tumor tissues, confirms its on-target mechanism of action in a complex biological system. These findings support the continued development of this compound as a promising candidate for cancer therapy.

References

Preclinical Efficacy of BM-1074: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on the efficacy of BM-1074, a potent and specific small-molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. The information presented herein is compiled from publicly available research, primarily the foundational study by Aguilar et al. (2013) in the Journal of Medicinal Chemistry. This document details the quantitative efficacy of this compound, the experimental methodologies employed in these preclinical studies, and visual representations of the relevant biological pathways and workflows.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been demonstrated through both in vitro and in vivo studies. The compound exhibits high-affinity binding to its targets and potent anti-proliferative activity in cancer cell lines dependent on Bcl-2 and Bcl-xL for survival.

Table 1: In Vitro Binding Affinity and Inhibitory Activity of this compound

| Target Protein | Binding Affinity (Ki) | Inhibitory Concentration (IC50) |

| Bcl-2 | < 1 nM | 1.8 nM |

| Bcl-xL | < 1 nM | 6.9 nM |

Table 2: Anti-proliferative Activity of this compound in Small-Cell Lung Cancer (SCLC) Cell Lines

| Cell Line | IC50 |

| H146 | 1.3 nM |

| H1936 | 1.0 nM |

| H187 | 1.4 nM |

| H1417 | 2.3 nM |

Table 3: In Vivo Anti-tumor Efficacy of this compound in an H146 Xenograft Model

| Treatment Group | Dosage and Schedule | Outcome |

| This compound | 15 mg/kg, i.v., 5 days/week for 2 weeks | Rapid, complete, and durable tumor regression. No significant weight loss (<5%) or other signs of toxicity were observed. |

Signaling Pathway

This compound exerts its anti-tumor effects by inducing apoptosis. It binds to the BH3-binding groove of anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby preventing them from sequestering pro-apoptotic proteins like Bim, Bak, and Bax. The release of these pro-apoptotic proteins leads to the permeabilization of the outer mitochondrial membrane, cytochrome c release, and subsequent activation of the caspase cascade, culminating in programmed cell death.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard laboratory procedures and the information available from the primary literature.

In Vitro Cell Proliferation Assay

This protocol outlines a typical procedure for assessing the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Small-cell lung cancer (SCLC) cell lines (e.g., H146, H1936, H187, H1417)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear bottom plates

-

This compound stock solution

-

Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count SCLC cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete growth medium.

-

Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL per well. Include vehicle control wells (e.g., DMSO).

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

-

Cell Viability Measurement:

-

Equilibrate the plates and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for establishing and evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

-

Severe Combined Immunodeficient (SCID) mice (6-8 weeks old)

-

H146 SCLC cells

-

Matrigel

-

This compound formulation for intravenous (i.v.) injection

-

Vehicle control solution

-

Calipers

-

Anesthesia

Procedure:

-

Tumor Cell Implantation:

-

Harvest H146 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 107 cells/mL.

-

Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each SCID mouse.

-

-

Tumor Growth and Grouping:

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound (15 mg/kg) intravenously to the treatment group according to the specified schedule (e.g., 5 consecutive days per week for 2 weeks).

-

Administer the vehicle solution to the control group following the same schedule.

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for further analysis, such as Western blotting.

-

Western Blot Analysis for Apoptosis Markers

This protocol details the detection of cleaved PARP and caspase-3 in tumor tissues from the xenograft study to confirm the induction of apoptosis by this compound.

Materials:

-

Tumor tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Homogenize the tumor tissues in lysis buffer containing protease inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of cleaved PARP and cleaved caspase-3 in the treated versus control groups.

-

Disclaimer: The experimental protocols provided are for informational purposes and are based on standard laboratory practices. For precise replication of the cited studies, please refer to the original publication by Aguilar et al. (2013). J Med Chem. 56(7):3048-67.

BM-1074: A Technical Guide to Target Binding, Selectivity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM-1074 is a potent, small-molecule inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL). These proteins are key regulators of the intrinsic apoptosis pathway and are frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. This compound was developed through extensive modification of a pyrrole core structure, leading to a compound with sub-nanomolar binding affinities and robust anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the target binding affinity, selectivity, and mechanism of action of this compound, along with detailed experimental protocols for key assays.

Data Presentation

Table 1: In Vitro Binding Affinity and Inhibitory Activity of this compound

| Target | Binding Affinity (Kᵢ) | Inhibitory Concentration (IC₅₀) |

| Bcl-2 | < 1 nM | 1.8 nM |

| Bcl-xL | < 1 nM | 6.9 nM |

Data sourced from Aguilar A, et al. J Med Chem. 2013.

Table 2: Anti-proliferative Activity of this compound in Small-Cell Lung Cancer (SCLC) Cell Lines

| Cell Line | IC₅₀ |

| H146 | 1.3 nM |

| H1936 | 1.0 nM |

| H187 | 1.4 nM |

| H1417 | 2.3 nM |

Data sourced from Aguilar A, et al. J Med Chem. 2013.

Target Binding and Selectivity

This compound exhibits high-affinity binding to both Bcl-2 and Bcl-xL, with a dissociation constant (Kᵢ) of less than 1 nanomolar for both proteins. This strong binding translates to potent inhibition of their function, as demonstrated by low nanomolar IC₅₀ values in biochemical assays.

While this compound is a dual inhibitor of Bcl-2 and Bcl-xL, comprehensive data on its selectivity against other anti-apoptotic Bcl-2 family members, such as Mcl-1, Bcl-w, and Bfl-1/A1, is not extensively published in the reviewed literature. One study suggested that in a specific live-cell assay, this compound was found to be ineffective, which may hint at a degree of selectivity, but this is not conclusive without direct binding or functional data against the purified proteins. The development of selective inhibitors for different Bcl-2 family members is a key area of research, as different cancer types can be dependent on specific anti-apoptotic proteins for survival.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the function of Bcl-2 and Bcl-xL. These anti-apoptotic proteins normally sequester pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad, Puma) and effector proteins (e.g., Bak, Bax), preventing them from initiating the apoptotic cascade. By binding to the BH3-binding groove of Bcl-2 and Bcl-xL, this compound displaces these pro-apoptotic proteins.

The release of Bak and Bax allows them to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell and apoptotic cell death.

In vivo studies using H146 small-cell lung cancer xenograft models have shown that treatment with this compound leads to a significant increase in the expression of cleaved PARP and cleaved caspase-3 in tumor tissues, confirming the induction of apoptosis as its mechanism of anti-tumor activity.

Signaling Pathway

Caption: this compound induced apoptosis pathway.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity (Kᵢ) Determination

This protocol describes a competitive binding assay to determine the affinity of this compound for Bcl-2 and Bcl-xL.

Workflow:

BM-1074: A Potent Bcl-2/Bcl-xL Inhibitor for Small-Cell Lung Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of BM-1074, a potent and specific small-molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, and its therapeutic potential in small-cell lung cancer (SCLC) models. SCLC is an aggressive form of lung cancer characterized by rapid growth and early metastasis. A key survival mechanism for SCLC cells is the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, making them prime therapeutic targets. This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical SCLC models, suggesting its promise as a novel therapeutic agent.

Core Mechanism of Action

This compound functions by directly binding to and inhibiting the activity of Bcl-2 and Bcl-xL, two key members of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] These proteins are localized to the outer mitochondrial membrane where they play a crucial role in preventing apoptosis (programmed cell death) by sequestering pro-apoptotic proteins.[1] In many cancer types, including SCLC, the overexpression of Bcl-2 and Bcl-xL contributes to tumor cell survival and resistance to conventional therapies.[1] By inhibiting these proteins, this compound disrupts this protective mechanism, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria. This, in turn, activates the caspase cascade, ultimately resulting in the execution of apoptosis.[1]

In Vitro Efficacy in SCLC Cell Lines

This compound has shown potent inhibitory activity against Bcl-2 and Bcl-xL, as detailed in the following table.

| Target | IC50 | Ki |

| Bcl-2 | 1.8 nM | < 1 nM |

| Bcl-xL | 6.9 nM | < 1 nM |

Table 1: Inhibitory Activity of this compound against Bcl-2 and Bcl-xL.[1]

The inhibitory activity of this compound translates to potent anti-proliferative effects in various SCLC cell lines.

| SCLC Cell Line | IC50 |

| H146 | 1.3 nM |

| H1936 | 1.0 nM |

| H187 | 1.4 nM |

| H1417 | 2.3 nM |

Table 2: Anti-proliferative Activity of this compound in SCLC Cell Lines.[1]

In Vivo Anti-Tumor Activity in SCLC Xenograft Model

The anti-tumor efficacy of this compound was evaluated in a xenograft model using the H146 SCLC cell line.

| Animal Model | Tumor Type | Treatment Regimen | Outcome |

| SCID Mice | H146 Xenograft | 15 mg/kg this compound, intravenous, 5 days/week for 2 weeks | Significant decrease in tumor size, induction of apoptosis (increased cleaved PARP and caspase-3), no significant weight loss or toxicity.[1] |

Table 3: In Vivo Efficacy of this compound in an SCLC Xenograft Model.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for evaluating its in vivo efficacy.

Experimental Protocols

In Vitro Anti-proliferative Assay: The anti-proliferative activity of this compound was assessed against a panel of human SCLC cell lines: H146, H1936, H187, and H1417. While the specific assay is not detailed in the provided information, a typical protocol would involve seeding the cells in 96-well plates and exposing them to a range of this compound concentrations for a defined period (e.g., 72 hours). Cell viability would then be measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The IC50 values, representing the concentration of this compound required to inhibit cell growth by 50%, would be calculated from the dose-response curves.

In Vivo Xenograft Study: The in vivo anti-tumor activity of this compound was evaluated using a xenograft model.[1]

-

Cell Line: Human SCLC cell line H146 was used.[1]

-

Animal Model: Severe Combined Immunodeficient (SCID) mice were utilized.[1]

-

Tumor Implantation: H146 cells were implanted subcutaneously into the flanks of the SCID mice.

-

Treatment: Once tumors reached a palpable size, mice were treated with this compound at a dose of 15 mg/kg.[1] The drug was administered intravenously five days a week for two consecutive weeks.[1]

-

Efficacy Assessment: Tumor size was monitored throughout the study.

-

Pharmacodynamic Assessment: At 3 and 6-hour time points after treatment, tumor tissues were collected to assess the expression levels of cleaved PARP and caspase-3 proteins by methods such as Western blotting or immunohistochemistry to confirm the induction of apoptosis.[1]

-

Toxicity Assessment: Animal body weight was monitored during and after the treatment period as a general measure of toxicity.[1]

Conclusion

This compound is a highly potent dual inhibitor of Bcl-2 and Bcl-xL that demonstrates significant anti-tumor activity in preclinical models of small-cell lung cancer. Its ability to induce apoptosis in SCLC cells both in vitro and in vivo, coupled with a favorable toxicity profile in animal models, positions this compound as a promising therapeutic candidate for this aggressive disease. Further investigation into its clinical efficacy is warranted.

References

Methodological & Application

BM-1074: In Vitro Application Notes and Protocols for Small-Cell Lung Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

BM-1074 is a potent and specific small-molecule inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1] These proteins are frequently overexpressed in various cancers, including small-cell lung cancer (SCLC), contributing to tumor cell survival and resistance to conventional therapies.[1] this compound binds to Bcl-2 and Bcl-xL with high affinity, disrupting their function and thereby inducing programmed cell death (apoptosis) in cancer cells.[1] This document provides detailed protocols for the in vitro evaluation of this compound in SCLC cell lines, focusing on cell viability and apoptosis induction.

Mechanism of Action

This compound functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins. These proteins are natural antagonists of Bcl-2 and Bcl-xL. By occupying the BH3-binding groove of Bcl-2 and Bcl-xL, this compound displaces pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1] A key indicator of this process is the cleavage of PARP and caspase-3.[1]

Signaling Pathway

Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.

Quantitative Data

The anti-proliferative activity of this compound has been demonstrated in several SCLC cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | IC50 (nM) |

| H146 | 1.3 |

| H1936 | 1.0 |

| H187 | 1.4 |

| H1417 | 2.3 |

Data sourced from MedChemExpress.[1]

Experimental Protocols

Cell Culture of NCI-H146

The NCI-H146 cell line is a suitable model for studying the effects of this compound.[2]

Materials:

-

NCI-H146 cell line (ATCC HTB-173)

-

RPMI-1640 Medium (ATCC 30-2001)

-

Fetal Bovine Serum (FBS) (ATCC 30-2020)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-25 or T-75)

-

96-well plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

-

Thaw the vial of NCI-H146 cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5-10 minutes.

-

Discard the supernatant and resuspend the cell pellet in 5 mL of complete growth medium.

-

Transfer the cell suspension to a T-25 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

For subculturing, as NCI-H146 cells grow in suspension and form clusters, gently pipette the cell suspension to break up clumps.[3][4]

-

Dilute the cell suspension with fresh medium at a ratio of 1:2 to 1:6.[3] Alternatively, centrifuge the cell suspension, remove a portion of the old medium, and resuspend the cells in fresh medium.

-

Change the medium 2 to 3 times per week.[3]

Cell Viability (MTT) Assay

This assay determines the effect of this compound on cell proliferation and viability.

Materials:

-

NCI-H146 cells in complete growth medium

-

This compound stock solution (in DMSO)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[6][7]

-

Microplate reader

Protocol:

-

Seed NCI-H146 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[7]

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add the diluted this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate for 72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6][8]

-

Add 100-150 µL of solubilization solution to each well.[5][6]

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.[6][9]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for Cleaved PARP and Caspase-3

This protocol is used to detect the induction of apoptosis by this compound.

Materials:

-

NCI-H146 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-cleaved PARP, anti-caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed NCI-H146 cells in 6-well plates and treat with this compound at various concentrations for 3 and 6 hours.[1]

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. An increase in the cleaved forms of PARP (89 kDa fragment) and caspase-3 (17/19 kDa fragments) indicates apoptosis induction.[10]

Experimental Workflow

Caption: Workflow for in vitro testing of this compound.

References

- 1. This compound is a Potent and Specific Bcl-2/Bcl-xL Inhibitor | MedChemExpress [medchemexpress.eu]

- 2. ebiohippo.com [ebiohippo.com]

- 3. In Vitro Technologies :: Products [lifescience.invitro.com.au]

- 4. NCI-H146 Cells [cytion.com]

- 5. broadpharm.com [broadpharm.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. merckmillipore.com [merckmillipore.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. youtube.com [youtube.com]

Application Notes and Protocols for In Vivo Mouse Studies with BM-1074

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM-1074 is a potent and specific small-molecule inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1] Overexpression of Bcl-2 and Bcl-xL is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional therapies.[1] this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in small cell lung cancer (SCLC), by restoring the intrinsic apoptotic pathway.[1] These application notes provide detailed protocols for in vivo mouse studies using this compound, focusing on a xenograft model of SCLC.

Mechanism of Action: Bcl-2/Bcl-xL Inhibition

This compound exerts its therapeutic effect by binding with high affinity to the BH3-binding groove of both Bcl-2 and Bcl-xL proteins. This action disrupts the interaction between these anti-apoptotic proteins and pro-apoptotic proteins such as Bim, Bak, and Bax. The release of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases, culminating in programmed cell death (apoptosis).[1][2][3][4][5] In vivo, treatment with this compound has been shown to increase the expression of cleaved PARP and caspase-3 in tumor tissues, confirming the induction of apoptosis.[1]

Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo efficacy of this compound.

| Parameter | Value | Cell Line/Model | Reference |

| In Vitro IC50 (Bcl-2) | 1.8 nM | Biochemical Assay | [1] |

| In Vitro IC50 (Bcl-xL) | 6.9 nM | Biochemical Assay | [1] |

| In Vitro IC50 (H146 cells) | 1.3 nM | Cell Proliferation Assay | [1] |

| In Vivo Dose | 15 mg/kg | H146 Xenograft in SCID Mice | [1] |

| Administration Route | Intravenous (i.v.) | H146 Xenograft in SCID Mice | [1] |

| Dosing Schedule | 5 days a week for 2 weeks | H146 Xenograft in SCID Mice | [1] |

| Observed Toxicity | No significant weight loss (<5%) or other signs of toxicity | H146 Xenograft in SCID Mice | [1] |

Experimental Protocols

H146 Small Cell Lung Cancer Cell Culture

The NCI-H146 cell line is a suitable model for studying the effects of this compound.[1]

-

Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]

-

Subculturing: H146 cells grow in suspension as clusters.[7] To subculture, dilute the cell suspension with fresh medium at a ratio of 1:2 to 1:6, 2 to 3 times per week. Alternatively, collect the clusters by centrifugation at 125 x g for 5-10 minutes and resuspend the cell pellet in fresh medium.[8]

H146 Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model using the H146 SCLC cell line in immunodeficient mice.

-

Animal Model: Severe Combined Immunodeficient (SCID) mice are recommended.

-

Cell Preparation:

-

Harvest H146 cells from culture and centrifuge at 125 x g for 5-10 minutes.

-

Wash the cell pellet with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the flank of each mouse using a 27-gauge needle.[9]

-

Monitor the mice for tumor growth. Tumors should be palpable within 1-2 weeks.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Preparation and Administration of this compound

-

Formulation: The specific formulation for this compound for in vivo use should be determined based on its solubility and stability. It is crucial to prepare a sterile solution suitable for intravenous injection.

-

Dose Calculation: The recommended dose is 15 mg/kg.[1] Calculate the volume to be injected based on the concentration of the this compound solution and the body weight of each mouse.

-

Intravenous (i.v.) Injection Protocol (Lateral Tail Vein):

-

Warm the mouse's tail using a heat lamp or warm water (around 45°C) to induce vasodilation and improve vein visibility.[10][11]

-

Place the mouse in a restraint device.[12]

-

Clean the tail with 70% ethanol.

-

Using a 27-30 gauge needle attached to a syringe containing the this compound solution, insert the needle into one of the lateral tail veins, with the bevel facing up.[11][12]

-

Slowly inject the calculated volume. The vein should blanch if the injection is successful. If swelling occurs, the needle is not in the vein, and the injection should be stopped and re-attempted at a more proximal site.[10]

-

After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[10]

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Caption: Workflow for in vivo efficacy testing of this compound.

Monitoring and Data Analysis

-

Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor tissues can be processed for histological analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3, cleaved PARP) to confirm the mechanism of action of this compound.

Safety Precautions

-

All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

-

Handle this compound according to its Safety Data Sheet (SDS).

-

Use appropriate personal protective equipment (PPE) during all procedures.

References

- 1. This compound is a Potent and Specific Bcl-2/Bcl-xL Inhibitor | MedChemExpress [medchemexpress.eu]

- 2. What are Bcl-xl inhibitors and how do they work? [synapse.patsnap.com]

- 3. Why do BCL-2 inhibitors work and where should we use them in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]

- 5. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NCI-H146 Cells [cytion.com]

- 7. ebiohippo.com [ebiohippo.com]

- 8. In Vitro Technologies :: Products [lifescience.invitro.com.au]

- 9. LLC cells tumor xenograft model [protocols.io]

- 10. research.vt.edu [research.vt.edu]

- 11. ltk.uzh.ch [ltk.uzh.ch]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes and Protocols: Preparation of BM-1074 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of BM-1074 using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol will ensure the accurate and consistent preparation of this compound for use in various experimental settings.

Introduction

This compound is a potent Bcl-2/Bcl-xL inhibitor, a class of molecules with significant interest in cancer research and drug development. Proper preparation of stock solutions is a critical first step for in vitro and in vivo studies to ensure accurate dosing and reproducible results. DMSO is a common polar aprotic solvent used for dissolving a wide range of small molecules.[1][2][3][4] This protocol outlines the necessary steps for safely handling and accurately preparing a this compound stock solution.

Physicochemical Data and Reagents

Accurate preparation of the stock solution relies on the precise molecular weight of the compound. The quality of the solvent is also critical for the stability and solubility of the stock solution.

| Parameter | Value | Source |

| This compound Molecular Weight | 1013.68 g/mol | [5][6] |

| This compound Appearance | Solid powder | [5] |

| This compound Solubility | Soluble in DMSO | [5] |

| Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.7% | |

| CAS Number (this compound) | 1391108-10-3 | [5] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol provides instructions for preparing a 10 mM stock solution of this compound. The required amounts can be scaled as needed for different desired concentrations or volumes.

3.1. Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

3.2. Safety Precautions

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE to avoid skin and eye contact with this compound and DMSO.

-

Consult the Safety Data Sheet (SDS) for both this compound and DMSO before handling.

3.3. Step-by-Step Procedure

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube or amber glass vial on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.014 mg of this compound.

-

Calculation:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 1013.68 g/mol x 1000 mg/g = 10.14 mg (for 1 mL of 10 mM solution)

-

-

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To prepare a 10 mM solution with 10.14 mg of this compound, add 1 mL of DMSO.

-

Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid in dissolution if necessary, but avoid excessive heat.

-

Labeling: Clearly label the vial with the compound name (this compound), concentration (10 mM in DMSO), date of preparation, and your initials.

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution.

| Storage Condition | Duration | Recommendation |

| Short-term | Days to Weeks | 0 - 4°C |

| Long-term | Months to Years | -20°C or -80°C |

Source:[5]

To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes before long-term storage. Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

The logical progression from material preparation to final storage is depicted in the following signaling pathway-style diagram.

References

Measuring Caspase-3 Activation Post BM-1074 Exposure: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the activation of caspase-3, a key executioner caspase in apoptosis, following cellular exposure to BM-1074. This compound is a potent and specific small-molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] By targeting these proteins, this compound initiates the intrinsic pathway of apoptosis, culminating in the activation of caspase-3 and subsequent programmed cell death. This document outlines the underlying signaling pathway, detailed experimental protocols for quantifying caspase-3 activity, and representative data.

Data Presentation